molecular formula C5H6ClN3OS B13510486 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide

2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide

Cat. No.: B13510486
M. Wt: 191.64 g/mol
InChI Key: ZPEBROWFHDWYRU-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide (CAS 1824305-69-2) is a high-purity chemical intermediate designed for research use only. This compound features a chloro-substituted thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules . The reactive hydrazide and chloro groups make it a versatile building block for the synthesis of a wide range of derivatives, including Schiff bases and other heterocyclic scaffolds, enabling structure-activity relationship (SAR) studies . Thiazole derivatives are prominent in drug discovery and have demonstrated a broad spectrum of pharmacological activities in scientific research, such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The 1,3-thiazole scaffold, in particular, is a core component in several FDA-approved drugs and is known for its ability to contribute to molecular stability and interact with diverse biological targets . Researchers utilize this compound to develop new chemical entities aimed at exploring mechanisms like GABA receptor modulation for central nervous system (CNS) disorders . With a molecular formula of C5H6ClN3OS and a molecular weight of 191.64 g/mol, this reagent is an essential tool for chemists and researchers working in pharmaceutical development and organic synthesis.

Properties

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.64 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide

InChI

InChI=1S/C5H6ClN3OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H,9,10)

InChI Key

ZPEBROWFHDWYRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)CC(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate

Method Summary:
The most established and direct synthetic route involves refluxing ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate with hydrazine hydrate in an alcoholic solvent, typically ethanol or methanol, to yield the acetohydrazide through nucleophilic substitution of the ester group.

Detailed Procedure:

  • A solution of ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate (0.0116 mol) is refluxed with an excess of hydrazine hydrate (approximately three equivalents, 0.035 mol) in absolute ethanol for 24 hours.
  • Reaction progress is monitored by thin-layer chromatography.
  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove solvent.
  • The crude product is filtered and washed with cold methanol to remove residual hydrazine and impurities.
  • Recrystallization from a mixture of ethanol and ethyl acetate yields pure 2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide as brown crystalline blocks.

Yield and Physical Properties:

  • Yield: Approximately 90%.
  • Melting point: 170–171 °C.
  • The product is a white crystalline solid.

Characterization Data:

  • Elemental analysis matches calculated values for C5H7ClN4OS.
  • Mass spectrometry shows molecular ion peak at m/z 172, consistent with the molecular formula.
  • Infrared spectra exhibit characteristic bands for hydrazide functionality (N-H stretching around 3200–3400 cm⁻¹, C=O stretching near 1690 cm⁻¹).
  • Nuclear magnetic resonance data confirm the structure with signals corresponding to the methylene group adjacent to the carbonyl and the thiazole ring protons.

Method Summary:
The ethyl ester precursor is typically synthesized via alkylation of 2-chloro-1,3-thiazol-4-yl acetic acid or its derivatives, or through cyclization routes involving thiourea and halogenated aldehydes.

Key Steps:

  • Reaction of 2-chloro-5-chloromethyl-1,3-thiazole or related intermediates with ethyl acetate derivatives under basic conditions (e.g., potassium carbonate in DMF) at mild temperatures (around 35 °C) for several hours.
  • Alternative methods involve formation of thiazole ring via reaction of aldehydes with thiourea, followed by chlorination steps using reagents such as thionyl chloride or phosphorus oxychloride.

Notes:

  • The chlorination at the 2-position is crucial to obtain the desired substitution pattern.
  • Purification typically involves extraction with organic solvents and washing with aqueous solutions to remove inorganic byproducts.

Comparative Data Table of Preparation Methods

Step Method Description Reaction Conditions Yield (%) Key Reagents Notes
1 Hydrazinolysis of ethyl ester Reflux in ethanol, 24 h ~90 Ethyl 2-(2-chloro-thiazol-4-yl)acetate, hydrazine hydrate Simple, high yield, widely used
2 Precursor ester synthesis Alkylation in DMF, 35 °C, 8 h Variable 2-chloro-5-chloromethyl-1,3-thiazole, K2CO3, ethyl acetate Requires chlorination and purification
3 Thiourea-mediated thiazole ring formation Reaction in ketone/alcohol solvents Not specified Aldehyde, thiourea, chlorinating agents Multi-step, used for intermediate formation

Analytical and Structural Characterization

  • Infrared Spectroscopy: Characteristic hydrazide bands at 3200–3400 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), and thiazole ring vibrations.
  • Nuclear Magnetic Resonance: Proton signals include methylene adjacent to carbonyl (~3.7–4.0 ppm), NH2 hydrazide protons (~4.3 ppm), and aromatic thiazole protons (~7.0–8.0 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 172 consistent with molecular formula C5H7ClN4OS.
  • Elemental Analysis: Close agreement with theoretical values for carbon, hydrogen, nitrogen, sulfur, and chlorine content.
  • X-ray Crystallography: Single crystal data confirm molecular geometry and substitution pattern on thiazole ring.

Summary and Expert Perspective

The preparation of this compound is reliably achieved by hydrazinolysis of its ethyl ester precursor under reflux in ethanol or methanol. This method offers high yields, straightforward workup, and well-characterized products suitable for further synthetic applications or biological evaluation. The precursor ester itself can be synthesized via alkylation and chlorination steps starting from chloromethyl-thiazole intermediates or via thiourea-mediated cyclization of aldehydes.

The literature consistently reports high purity and yield for this approach, supported by comprehensive spectral and crystallographic data. Variations in solvent, temperature, and reagent stoichiometry allow optimization for scale-up or specific research needs.

Chemical Reactions Analysis

2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Enzyme Inhibition

  • Tyrosinase Inhibition: Amino-thiazole-triazole hybrids (e.g., compound 9c in ) exhibit IC₅₀ values in the nanomolar range due to interactions with the enzyme’s copper center.
  • α-Glucosidase Inhibition: Ethyl-thio benzimidazolyl acetohydrazides (IC₅₀: ~6–7 μM) outperform the standard drug acarbose (IC₅₀: 378 μM). Chloro-substituted thiazoles may further optimize binding via hydrophobic interactions .
  • Anticholinesterase Activity: N-(2,4-disubstituted benzylidene)acetohydrazides show moderate AChE inhibition (IC₅₀: 29.5 mM for compound 206 ). Electron-withdrawing groups like chlorine might enhance affinity .

Anticancer and Cytotoxicity

  • Amino-Thiazole Derivatives: Compound 4 in inhibits B16F10 melanoma cell migration, while triazole-thiol derivatives () show selective cytotoxicity against IGR39 melanoma cells (IC₅₀: <10 μM). Chloro substituents may enhance DNA intercalation or apoptosis induction .
  • Benzimidazole Analogs: Limited kinase inhibitory activity () suggests substituent choice is critical; chloro-thiazole derivatives could bypass steric hindrance in kinase binding pockets .

Physicochemical Properties

  • Electronic Effects: The chloro group (electron-withdrawing) reduces electron density on the thiazole ring compared to amino (electron-donating), altering reactivity in cyclization or coupling reactions .
  • Lipophilicity: Chloro-substituted compounds likely exhibit higher logP values, enhancing blood-brain barrier penetration for neurological targets (e.g., anticholinesterase agents) .

Biological Activity

2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound characterized by the presence of a thiazole ring and an acetohydrazide moiety. Its molecular formula is C₅H₈ClN₃OS. This compound has garnered attention due to its significant biological activities, particularly in the realms of antimicrobial, antifungal, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The compound features a chloro substituent on the thiazole ring, which enhances its chemical reactivity. The acetohydrazide group contributes to its diverse biological properties. The general structure can be summarized as follows:

Property Description
Molecular FormulaC₅H₈ClN₃OS
AppearanceWhite crystalline solid
Key Functional GroupsThiazole ring, acetohydrazide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds often possess antibacterial effects, making them potential candidates for pharmaceutical applications against various pathogens. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be low, indicating strong antibacterial activity. For example, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Its effectiveness in inhibiting fungal growth makes it a candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound has been tested against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Control Drug
HepG2 (Liver)5.71Doxorubicin
MCF-7 (Breast)7.505-Fluorouracil

The IC₅₀ values indicate the concentration required to achieve a 50% reduction in cell viability, demonstrating the compound's potential as an anticancer agent .

The mechanism of action of this compound is believed to involve interactions with specific molecular targets within cells. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction may lead to apoptosis in cancer cells or inhibit the growth of bacteria and fungi .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities, revealing that certain modifications enhanced antimicrobial and anticancer properties significantly .
  • Antitumor Efficacy : Another investigation highlighted the anticancer efficacy of thiazole-pyridine hybrids derived from this compound against multiple cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide?

The compound is typically synthesized via nucleophilic substitution and hydrazide formation. For example, ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is refluxed with hydrazine hydrate in methanol (2–3 hours) to yield the acetohydrazide derivative. Post-reaction purification involves distillation of methanol, filtration, and washing with cold n-hexane to isolate the product as a white crystalline solid (Yield: ~90%) . Monitoring via Thin Layer Chromatography (TLC) using chloroform:methanol (7:3) is recommended .

Q. How can researchers confirm the structural identity of this compound?

Basic characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity.
  • Mass Spectrometry (MS) : For molecular weight verification.
  • Melting Point Analysis : Consistency with literature values (e.g., 170–171°C) .
  • TLC : To assess purity and reaction progress .

Q. What are the primary biological activities associated with this compound?

The thiazole and hydrazide moieties suggest potential antimicrobial, antifungal, and enzyme inhibitory activities. Initial screenings often involve in vitro assays against bacterial/fungal strains or enzyme targets (e.g., tyrosinase inhibition) using standardized protocols .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. The hydrazide group is sensitive to oxidation and moisture; regular purity checks via NMR or HPLC are advised .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Key parameters include:

  • Reflux Time : Extending beyond 3 hours may degrade the product.
  • Solvent Choice : Methanol is optimal for solubility and reaction kinetics.
  • Purification : Sequential recrystallization from ethanol/water mixtures enhances purity. Computational modeling (e.g., DFT) can predict reaction pathways to minimize by-products .

Q. What advanced techniques resolve contradictions in biological activity data?

Discrepancies in bioactivity may arise from conformational flexibility or assay conditions. Use:

  • X-ray Crystallography : To determine solid-state conformation (e.g., SHELXL for refinement) .
  • Molecular Dynamics Simulations : To study solution-phase behavior and ligand-target interactions .
  • Dose-Response Studies : Validate activity across multiple concentrations and cell lines .

Q. How can computational tools elucidate structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding modes with target proteins (e.g., tyrosinase or microbial enzymes).
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
  • Conformational Analysis : Tools like ORTEP-3 visualize 3D structures to identify pharmacophoric features .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent Screening : Use high-throughput vapor diffusion with solvents like DMSO/water.
  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice formation.
  • SHELX Software Suite : For refining twinned or high-resolution data .

Q. How can researchers address low yields in derivatization reactions?

Mechanistic studies (e.g., LC-MS monitoring) identify intermediates or side reactions. For example, the thiazole ring may undergo unintended alkylation; protecting groups (e.g., Boc) can preserve reactive sites during derivatization .

Q. What pharmacological profiling is needed to advance this compound toward preclinical studies?

  • ADMET Screening : Assess absorption, metabolism, and toxicity in vitro (e.g., cytochrome P450 inhibition).
  • Pharmacokinetics : Evaluate bioavailability and half-life using HPLC-MS in plasma samples.
  • Target Validation : CRISPR/Cas9 knockout models confirm mechanism of action .

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